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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Talbutal, chemically known as 5-allyl-5-sec-butylbarbituric acid, is a short to intermediate-

acting barbiturate that emerged during the mid-20th century, a period of intense research and

development in sedative-hypnotic therapeutics. This technical guide provides a comprehensive

overview of the historical development, discovery, and core scientific principles of Talbutal,
intended for researchers, scientists, and drug development professionals. While specific details

of its initial synthesis and early preclinical data are not extensively documented in publicly

available literature, this guide synthesizes the known information within the broader context of

barbiturate development.

Historical Context: The Era of Barbiturate Discovery
The story of Talbutal is rooted in the broader history of barbiturates, which began in 1864 with

the synthesis of barbituric acid by Adolf von Baeyer.[1][2] However, the therapeutic potential of

this class of compounds was not realized until the early 20th century.[1] The first

pharmacologically active barbiturate, barbital, was synthesized in 1903 and subsequently

marketed as Veronal.[1] This breakthrough triggered a wave of research by pharmaceutical

companies to create derivatives with varying onsets and durations of action.[3]

Companies like Bayer, Eli Lilly, and Sterling-Winthrop were at the forefront of this research.[3]

The general approach involved the modification of the C-5 position of the barbituric acid ring,
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leading to the synthesis of over 2,500 barbiturates, of which about 50 were commercialized.[3]

This era saw the introduction of well-known barbiturates such as phenobarbital, amobarbital,

and secobarbital.[3]

The Discovery and Development of Talbutal
The precise date and the researchers responsible for the initial synthesis of Talbutal are not

clearly documented in readily available historical records. However, several pieces of evidence

point to its origins within the Sterling-Winthrop Research Institute. The compound was assigned

the internal code WIN 5095, a designation consistent with compounds developed by Winthrop

Chemical Company and its parent company, Sterling Drug Inc.[4]

Talbutal was marketed under the trade name Lotusate. Its New Drug Application (NDA) was

ultimately held by Sanofi, which acquired Sterling-Winthrop's pharmaceutical business.[4][5]

The first FDA approval for Lotusate is recorded as January 1, 1982.[6]

The development of Talbutal as a short to intermediate-acting barbiturate was in line with the

therapeutic goals of the time: to create hypnotics that could induce sleep with a duration of

action that would minimize hangover effects.

Physicochemical Properties and Quantitative Data
Talbutal is a derivative of barbituric acid with an allyl and a sec-butyl group at the 5-position. Its

chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name 5-allyl-5-(butan-2-yl)-1,3-diazinane-2,4,6-trione

Chemical Formula C₁₁H₁₆N₂O₃

Molecular Weight 224.26 g/mol

CAS Number 115-44-6

Appearance Crystalline solid

Classification Short to intermediate-acting barbiturate

First Approval 1982 (as Lotusate)

Marketing Company
Sanofi (following acquisition of Sterling-

Winthrop)

Synthesis of Talbutal: Experimental Protocol
While the specific, original experimental protocol for the synthesis of Talbutal by Sterling-

Winthrop is not publicly available, a general and representative synthetic method for 5,5-

disubstituted barbiturates can be described. This process, a variation of the classic barbiturate

synthesis, involves the condensation of a disubstituted malonic ester with urea.

Representative Synthesis of 5-allyl-5-sec-butylbarbituric acid:

Step 1: Synthesis of Diethyl Allyl(sec-butyl)malonate

Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a sec-butyl halide (e.g.,

2-bromobutane) in the presence of a strong base such as sodium ethoxide. The reaction is

typically carried out in an anhydrous ethanol solvent. The intermediate, diethyl sec-

butylmalonate, is formed.

Second Alkylation: The diethyl sec-butylmalonate is then subjected to a second alkylation

using an allyl halide (e.g., allyl bromide) under similar basic conditions to yield diethyl

allyl(sec-butyl)malonate.
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Purification: The resulting disubstituted malonic ester is purified by distillation under reduced

pressure.

Step 2: Condensation with Urea

Reaction Setup: The purified diethyl allyl(sec-butyl)malonate is reacted with urea in the

presence of a strong base, typically sodium ethoxide in absolute ethanol.

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the

condensation reaction, forming the sodium salt of Talbutal.

Acidification and Isolation: After the reaction is complete, the solvent is removed, and the

residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g.,

hydrochloric acid) to precipitate the free barbituric acid, Talbutal.

Purification: The crude Talbutal is collected by filtration, washed with water, and purified by

recrystallization from a suitable solvent such as aqueous ethanol.
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Step 1: Synthesis of Disubstituted Malonic Ester

Step 2: Condensation and Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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